molecular formula C9H9ClO2S B8716361 Methyl 2-chloro-4-(methylthio)benzoate CAS No. 111986-05-1

Methyl 2-chloro-4-(methylthio)benzoate

Cat. No.: B8716361
CAS No.: 111986-05-1
M. Wt: 216.68 g/mol
InChI Key: AQHCAVOYNHIOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-(methylthio)benzoate is a useful research compound. Its molecular formula is C9H9ClO2S and its molecular weight is 216.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

111986-05-1

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

methyl 2-chloro-4-methylsulfanylbenzoate

InChI

InChI=1S/C9H9ClO2S/c1-12-9(11)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3

InChI Key

AQHCAVOYNHIOJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)SC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Sodium thiomethoxide (459 mg) was added to a solution of methyl 4-bromo-2-chlorobenzoate (1.25 g) in N,N-dimethylformamide (10 ml) under ice-cooling, and the mixture was stirred for 2 hr. 1N Hydrochloric acid was added to the reaction mixture and the resulting product was extracted three times with ether. The organic layers were combined, washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was subjected to silica gel column chromatography (hexane/ethyl acetate=10/1) to give the objective compound (835 mg) as a colorless oil.
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Synthesis routes and methods IV

Procedure details

To a solution of methyl 4-bromo-2-chlorobenzoate (1.25 g) in N,N-dimethylformamide (10 ml) was added sodium thiomethoxide (459 mg) under ice-cooling and the mixture was stirred for 2 hr. To the reaction mixture was added 1N hydrochloric acid and the resulting product was extracted 3 times with diethyl ether. The organic layers were combined, washed successively with water and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was applied to silica gel column chromatography (hexane/ethyl acetate=10/1) to give methyl 2-chloro-4-(methylthio)benzoate (835 mg) as a colorless oil.
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1.25 g
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459 mg
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